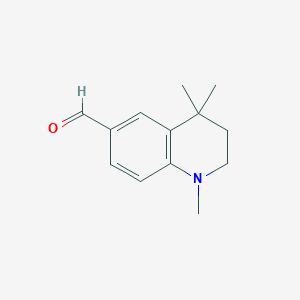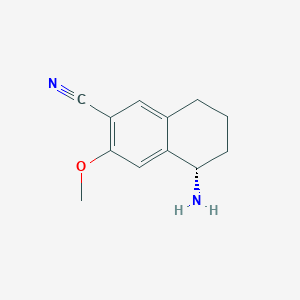![molecular formula C11H10N2O2 B15069471 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of indole, a structure commonly found in many natural and synthetic compounds with significant biological and pharmaceutical importance . The compound is characterized by the presence of a nitro group at the 5-position of the tetrahydrocyclopenta[b]indole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole. This can be achieved using a mixture of ammonium nitrate and trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron(II) hydroxide in water.
Oxidation: The compound can be oxidized to form indoloquinones using oxidizing agents like Fremy’s salt.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Iron(II) hydroxide in water.
Oxidation: Fremy’s salt.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole.
Oxidation: Indoloquinones.
Applications De Recherche Scientifique
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. For instance, its derivatives can inhibit serotonin reuptake by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . This action is crucial for its potential antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the nitro group and has different chemical reactivity and biological activity.
5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole: A reduction product of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole with distinct properties.
Indoloquinones: Oxidation products with unique electronic properties.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2 |
Clé InChI |
FYWZHJNDYBZUIW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


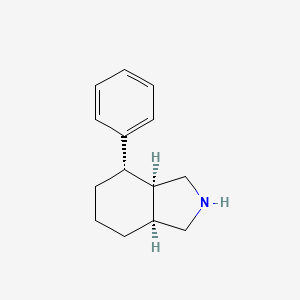
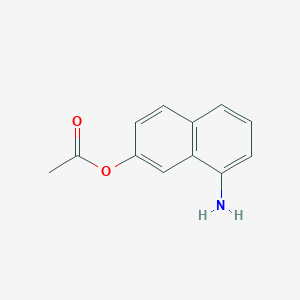
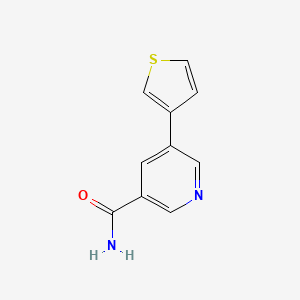
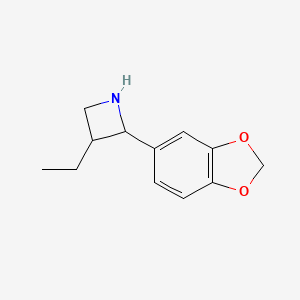
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
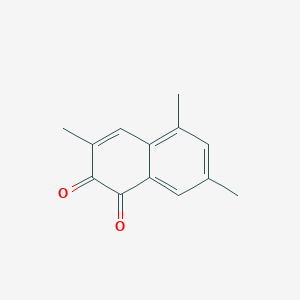

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
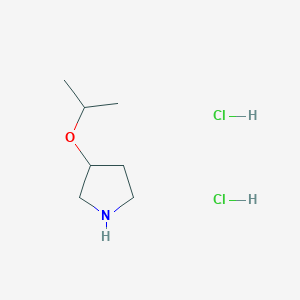
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
